Synthesis of 2-Amino-5-methylbenzyl alcohol from 2-amino-5-methylbenzoic acid: An In-depth Technical Guide
Synthesis of 2-Amino-5-methylbenzyl alcohol from 2-amino-5-methylbenzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-amino-5-methylbenzyl alcohol from 2-amino-5-methylbenzoic acid. The primary focus of this document is on the selective reduction of the carboxylic acid functional group in the presence of an amino group on the aromatic ring. The information presented herein is intended to equip researchers and professionals in the field of drug development and organic synthesis with the necessary knowledge to safely and efficiently perform this transformation.
Introduction
2-Amino-5-methylbenzyl alcohol is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other complex organic molecules.[1] Its structure, featuring both a nucleophilic amino group and a reactive hydroxymethyl group, allows for a diverse range of chemical modifications. The synthesis of this compound from the readily available 2-amino-5-methylbenzoic acid is a key transformation that requires a reducing agent capable of selectively acting on the carboxylic acid moiety without affecting the amino group or the aromatic ring.
This guide will detail the most effective and commonly employed method for this reduction, utilizing lithium aluminum hydride (LAH), a powerful reducing agent for polar functional groups like carboxylic acids.[2][3]
Reaction Pathway and Mechanism
The core of the synthesis is the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride is a potent source of hydride ions (H⁻), which act as the reducing species.[4][5]
Reaction Scheme:
Figure 1: General reaction pathway for the synthesis of 2-amino-5-methylbenzyl alcohol.
The reaction proceeds via the nucleophilic attack of a hydride ion from the aluminohydride complex onto the electrophilic carbonyl carbon of the carboxylic acid. This is followed by a workup step, typically with acid, to protonate the resulting alkoxide and yield the final alcohol product.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 177 | 316.60 | 2941-78-8[6] |
| 2-Amino-5-methylbenzyl alcohol | C₈H₁₁NO | 137.18 | 123-126 | Not available | 34897-84-2 |
Table 1: Physicochemical Properties of Reactant and Product
A similar reduction of 2-amino-5-bromobenzoic acid to 2-amino-5-bromobenzyl alcohol using lithium aluminum hydride has been reported with a yield of 80-88%.[7] It is anticipated that the synthesis of 2-amino-5-methylbenzyl alcohol would proceed with a comparable yield.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 2-amino-5-methylbenzyl alcohol from 2-amino-5-methylbenzoic acid. This protocol is adapted from a procedure for a structurally similar compound and should be performed by trained personnel in a controlled laboratory environment.[7]
Materials:
-
2-Amino-5-methylbenzoic acid
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Lithium aluminum hydride (LAH)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hexanes
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Round-bottom flask
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Magnetic stirrer and stir bar
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Septum and nitrogen inlet
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Ice bath
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Separatory funnel
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Rotary evaporator
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Büchner funnel and filter paper
Workflow:
Figure 2: A step-by-step workflow for the synthesis and purification of 2-amino-5-methylbenzyl alcohol.
Procedure:
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Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylbenzoic acid (1.0 equivalent) in anhydrous THF.
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Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add lithium aluminum hydride (approximately 2.9 equivalents) to the stirred solution. Caution: LAH reacts violently with water and protic solvents. Handle with extreme care under an inert atmosphere.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into a separate flask containing cold ethyl acetate to quench the excess LAH.
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Work-up: Slowly and carefully add water to the quenched mixture to hydrolyze the aluminum salts. Add more water to dissolve the inorganic salts, resulting in two distinct layers.
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Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer multiple times with ethyl acetate.
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 2-amino-5-methylbenzyl alcohol as a solid.[7]
Safety Considerations
-
Lithium aluminum hydride (LAH) is a highly reactive, flammable solid that reacts violently with water, producing flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon standing. Use only freshly distilled or inhibitor-stabilized THF.
-
The quenching of the reaction is highly exothermic and should be performed with extreme caution in an ice bath and behind a safety shield.
Conclusion
The reduction of 2-amino-5-methylbenzoic acid to 2-amino-5-methylbenzyl alcohol is a robust and high-yielding transformation when carried out with lithium aluminum hydride under anhydrous conditions. This guide provides a detailed protocol and the necessary supporting information for researchers to successfully and safely perform this synthesis. The resulting product is a versatile intermediate for further chemical elaboration in various research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Amino-5-methylbenzoic acid | 2941-78-8 | FA17633 [biosynth.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
